N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide
Description
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a phenoxyacetamide group, and a carbamothioyl linkage, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17-11-5-8-14-15(17)9-4-10-16(14)20-19(25)21-18(23)12-24-13-6-2-1-3-7-13/h1-11,22H,12H2,(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTXMJQYOGKSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method is the condensation reaction between 5-hydroxynaphthalene-1-carbaldehyde and 2-phenoxyacetamide in the presence of a suitable catalyst. The reaction is often carried out in an ethanol solvent under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamothioyl derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes by binding to their active sites, leading to antimicrobial effects. The pathways involved include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-hydroxy-1-naphthyl)amino]carbonothioyl-4-biphenylcarboxamide
- N-[(5-hydroxy-1-naphthyl)amino]carbonothioyl-2-thiophenecarboxamide
- N-[(5-hydroxy-1-naphthyl)amino]carbonothioyl-2-nitrobenzamide
Uniqueness
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
